3-Chloroallyl lactate
Overview
Description
3-Chloroallyl lactate is an organic compound that belongs to the class of lactates It is characterized by the presence of a chloroallyl group attached to the lactate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroallyl lactate typically involves the esterification of lactic acid with 3-chloroallyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
Lactic Acid+3-Chloroallyl AlcoholH2SO43-Chloroallyl Lactate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes to enhance yield and efficiency. The use of fixed-bed reactors with heterogeneous acid catalysts, such as Amberlyst, can be employed to facilitate the reaction. Additionally, purification steps, including distillation and crystallization, are necessary to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloroallyl lactate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of lactic acid and 3-chloroallyl alcohol.
Substitution: The chloro group in this compound can be substituted by nucleophiles, such as amines or thiols, leading to the formation of corresponding substituted products.
Oxidation: The allyl group in this compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Major Products Formed
Hydrolysis: Lactic acid, 3-chloroallyl alcohol.
Substitution: Substituted lactates (e.g., aminoallyl lactate, thioallyl lactate).
Oxidation: Epoxides, oxidized lactates.
Scientific Research Applications
3-Chloroallyl lactate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloroallyl lactate involves its interaction with molecular targets through its functional groups. The lactate moiety can participate in hydrogen bonding and electrostatic interactions, while the chloroallyl group can undergo nucleophilic substitution and oxidation reactions. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Lactic Acid: A simple hydroxy acid with similar esterification properties.
3-Chloroallyl Alcohol: Shares the chloroallyl group but lacks the lactate moiety.
Ethyl Lactate: An ester of lactic acid with ethanol, used as a green solvent.
Uniqueness
3-Chloroallyl lactate is unique due to the presence of both the chloroallyl and lactate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[(E)-3-chloroprop-2-enyl] 2-hydroxypropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-5(8)6(9)10-4-2-3-7/h2-3,5,8H,4H2,1H3/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFDADZFLRVTLN-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC=CCl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC/C=C/Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001338820 | |
Record name | Lactic acid 3-chloroallyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001338820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64058-39-5 | |
Record name | Lactic acid, 3-chloroallyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064058395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lactic acid 3-chloroallyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001338820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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